molecular formula C12H19NO2 B8302923 1,2,3,4,4a,7-Hexahydro-6,8-dimethoxy-2-methylisoquinoline

1,2,3,4,4a,7-Hexahydro-6,8-dimethoxy-2-methylisoquinoline

Cat. No. B8302923
M. Wt: 209.28 g/mol
InChI Key: JYRADYLOSIMJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04442291

Procedure details

1,2,3,4,4a,7-Hexahydro-6,8-dimethoxy-2-methylisoquinoline (0.56 g, 2.68 mmol) was heated to 90°-100° in 70% aqueous acetic acid (10 ml) to hydrolyze the bis(enolether) to the octahydro-2-methylisoquinolin-6,8-dione. To the hot solution was added zinc dust (0.6 g, 9.25 mmol) and 2-isonitroso-3-pentanone (0.7 g, 6.1 mmol). The mixture was refluxed for 3 hours, cooled and filtered to remove zinc and zinc acetate. The filtrate was concentrated to dryness on a rotary evaporator and the residue was dissolved in dichloromethane. To the solution was added ammonium hydroxide and the layers were separated. The organic layer was washed with brine and dried over anhydrous sodium sulfate and concentrated to give the crude product. Chromatography of the crude product on Alumina III afforded 3-ethyl-2,6-dimethyl-4,4a,5,6,7,8,8a,9-octahydro-1H-pyrrolo[2,3-g]isoquinolin-4-one as a white solid (0.19 g, 29% yield).
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0.6 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH2:12][C:11]([O:13]C)=[C:10]2[CH:5]([CH2:6][CH2:7][N:8]([CH3:15])[CH2:9]2)[CH:4]=1.CN1CCC2C(C(=O)CC(=O)C2)C1.[CH3:29][CH2:30][C:31](/[C:33](/[CH3:36])=[N:34]/O)=O>C(O)(=O)C.[Zn]>[CH2:30]([C:31]1[C:12]2[C:11](=[O:13])[CH:10]3[CH:5]([CH2:6][CH2:7][N:8]([CH3:15])[CH2:9]3)[CH2:4][C:3]=2[NH:34][C:33]=1[CH3:36])[CH3:29]

Inputs

Step One
Name
Quantity
0.56 g
Type
reactant
Smiles
COC1=CC2CCN(CC2=C(C1)OC)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CC2C(CC(CC2CC1)=O)=O
Step Three
Name
Quantity
0.7 g
Type
reactant
Smiles
CCC(=O)/C(=N/O)/C
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove zinc and zinc acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane
ADDITION
Type
ADDITION
Details
To the solution was added ammonium hydroxide
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)C1=C(NC=2CC3CCN(CC3C(C21)=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 28.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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